(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone
Description
The compound “(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone” is a bipiperidinyl methanone derivative featuring a 2-fluorophenoxy substituent on the 4-position of the bipiperidine core and a furan-3-yl carbonyl group. The bipiperidine scaffold is known for its conformational flexibility, enabling optimal binding to receptor pockets, while the fluorinated phenoxy group may enhance metabolic stability and membrane permeability .
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-19-3-1-2-4-20(19)27-18-7-12-23(13-8-18)17-5-10-24(11-6-17)21(25)16-9-14-26-15-16/h1-4,9,14-15,17-18H,5-8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMWQXCJFBTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from piperidine derivatives.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic aromatic substitution, where a fluorine atom on a phenol derivative is replaced by a nucleophile.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Purification Processes: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with neurotransmitter receptors and enzymes suggest it could be useful in treating conditions such as depression, anxiety, and schizophrenia.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The fluorophenoxy group enhances its binding affinity, while the bipiperidine core provides structural stability. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs highlights key differences in substituents, biological activity, and physicochemical properties:
Structural and Functional Group Variations
Physicochemical Properties
Key Findings and Limitations
- Gaps : Direct biological data (e.g., IC50, Ki) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Contradictions : While 15d and 11a show receptor selectivity, the impact of replacing pyridine/thiophene with furan remains unclear .
Biological Activity
The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a bipiperidine core linked to a furan ring and a fluorophenoxy group. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of central nervous system (CNS) disorders. Its structural components allow it to interact with various biological targets, potentially acting as an inhibitor or modulator of specific pathways.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl group | Antagonist for mGluR5 |
| 4-Fluoro-N-(2-methylphenyl)-N-(pyridin-3-yl)butanamide | Contains a pyridine ring | Antidepressant activity |
| 3-Fluoro-N-(2-fluorophenyl)-N-(pyrimidin-5-yl)propionamide | Contains a pyrimidine ring | Anticancer properties |
The unique combination of multiple fluorinated aromatic systems with a bipiperidine core in (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone may enhance selectivity towards certain biological targets while improving pharmacokinetic profiles compared to other similar compounds.
Synthesis
The synthesis of (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone typically involves several steps:
- Formation of the Bipiperidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Furan Ring : This step may involve coupling reactions where the furan moiety is introduced to the bipiperidine structure.
- Fluorination : The introduction of fluorine atoms can be performed using electrophilic fluorination methods.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone . For example:
- A study on sigma receptor ligands demonstrated that modifications in the bipiperidine structure could significantly alter binding affinities, suggesting that similar modifications might enhance the efficacy of this compound against neurological disorders .
- Another investigation highlighted the potential for such compounds to act as selective inhibitors for various cancer cell lines, showcasing their versatility in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
